(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione is a synthetic steroid compound characterized by its unique structural features, including an epoxy group at the 9b and 11b positions. This compound is a derivative of the pregnane steroid family and is primarily utilized in various scientific research applications.
The compound can be synthesized from readily available steroid precursors through established organic chemistry methods. Its synthesis often involves multiple steps and specific reaction conditions to achieve the desired structural modifications.
This compound falls under the category of synthetic steroids and is classified as an epoxy steroid due to the presence of an epoxy functional group in its molecular structure. It is also recognized for its potential biological activities related to steroid metabolism.
The synthesis of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione typically involves several key steps:
The reaction conditions can vary significantly depending on the specific synthetic pathway chosen. For example, controlling temperature and pH during the epoxidation step is crucial for maximizing yield and purity.
The molecular formula for (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione is . The structure features:
C[C@]1(C)[C@@]2(C(=O)C=C[C@@]1(C)C(CCC3[C@@]24[C@@H](O)C[C@@]5(C)[C@@]3([H])CC=C5C(CO)=O)=C2)
InChI=1S/C23H26O5/c1-19(2)10-18-23(27)15(14(19)5-6-16(19)17(24)11-22)4-3-12-9-13(23)7-8-20(12,23)2/h6-9,14-15,18H,3-5,10-11H2
(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione can undergo various chemical reactions:
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., chromium trioxide). The choice of reagent and reaction conditions significantly influences the product distribution.
The mechanism of action for (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione involves its interaction with specific biological targets:
Data on specific binding affinities or biological pathways activated by this compound are still under investigation.
The stability of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione under various pH conditions has been studied to understand its shelf life and storage requirements.
(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione has several applications in scientific research:
This compound's unique structure and properties make it a valuable tool for researchers investigating steroid biochemistry and pharmacology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7